molecular formula C10H15NO3 B13612951 (R)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol

(R)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol

Katalognummer: B13612951
Molekulargewicht: 197.23 g/mol
InChI-Schlüssel: XNLFQEYMRQGUGF-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-Amino-2-(2,4-dimethoxyphenyl)ethanol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features an amino group and two methoxy groups attached to a phenyl ring, making it a versatile molecule for various synthetic and research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2,4-dimethoxyphenyl)ethanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 2,4-dimethoxyphenylacetone using a chiral reducing agent to obtain the desired enantiomer. The reaction is usually carried out under mild conditions with a suitable solvent such as ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of ®-2-Amino-2-(2,4-dimethoxyphenyl)ethanol can be scaled up using catalytic hydrogenation processes. This involves the use of a chiral catalyst to ensure the selective formation of the ®-enantiomer. The process is optimized for high yield and purity, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Amino-2-(2,4-dimethoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

    Reduction: The compound can be further reduced to form amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.

Wissenschaftliche Forschungsanwendungen

®-2-Amino-2-(2,4-dimethoxyphenyl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of ®-2-Amino-2-(2,4-dimethoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The methoxy groups and the chiral center play crucial roles in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol: The enantiomer of the compound with different stereochemistry.

    2,4-Dimethoxyphenethylamine: A related compound with a similar structure but different functional groups.

    N-2,4-Dimethoxyphenyl dithiolopyrrolone derivatives: Compounds with similar aromatic substitution patterns.

Uniqueness

®-2-Amino-2-(2,4-dimethoxyphenyl)ethanol is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in research and industry.

Eigenschaften

Molekularformel

C10H15NO3

Molekulargewicht

197.23 g/mol

IUPAC-Name

(2R)-2-amino-2-(2,4-dimethoxyphenyl)ethanol

InChI

InChI=1S/C10H15NO3/c1-13-7-3-4-8(9(11)6-12)10(5-7)14-2/h3-5,9,12H,6,11H2,1-2H3/t9-/m0/s1

InChI-Schlüssel

XNLFQEYMRQGUGF-VIFPVBQESA-N

Isomerische SMILES

COC1=CC(=C(C=C1)[C@H](CO)N)OC

Kanonische SMILES

COC1=CC(=C(C=C1)C(CO)N)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.